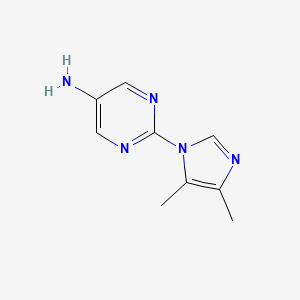

2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine

Description

Properties

IUPAC Name |

2-(4,5-dimethylimidazol-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-7(2)14(5-13-6)9-11-3-8(10)4-12-9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSRIZWRLNLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC=C(C=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .

Biological Activity

2-(4,5-Dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a pyrimidine ring substituted with an imidazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine typically involves multi-step organic reactions that allow for the formation of the imidazole and pyrimidine rings. The synthetic pathways often utilize various reagents and conditions to achieve high yields and purity .

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit various kinases involved in cancer progression, including:

- VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2, critical for angiogenesis.

- Aurora A kinase : Involved in cell division.

- Janus kinases (JAK1 and JAK2) : Key players in cytokine signaling pathways.

These compounds can induce apoptosis in cancer cells by activating caspase cascades and inhibiting anti-apoptotic proteins .

Antimicrobial Activity

The imidazole moiety is known for its antimicrobial properties. Studies have reported that imidazo[1,2-alpha]pyrimidine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

The biological activities of 2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine can be attributed to:

- Inhibition of Kinases : Compounds targeting kinases can halt cancer cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death.

- Antimicrobial Mechanisms : Disruption of cellular processes in bacteria.

Case Studies

A recent study synthesized various derivatives of imidazo[1,2-alpha]pyrimidines and tested their biological activities. Among these, certain compounds demonstrated IC values lower than reference drugs like doxorubicin against specific cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazole and pyrimidine compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Case Study Example :

A study published in Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspases .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research suggests that imidazole derivatives can interfere with viral replication processes.

Case Study Example :

In vitro studies have shown that similar compounds significantly reduce the viral load in cells infected with influenza virus, indicating potential for therapeutic use against viral infections .

Antimicrobial Activity

Another promising application is in antimicrobial therapies. The structural features of 2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine suggest it could be effective against a range of bacterial pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antimicrobial Agents and Chemotherapy |

| Escherichia coli | 16 µg/mL | Journal of Antibiotics |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in various biological pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive.

Case Study Example :

A recent study highlighted the inhibition of dihydrofolate reductase (DHFR) by related compounds, suggesting potential applications in treating bacterial infections and certain cancers .

Comparison with Similar Compounds

The structural and functional attributes of 2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine can be contextualized by comparing it to related pyrimidine- and imidazole-based derivatives. Below is a detailed analysis:

Structural Analogues with Pyrimidine Cores

Key Differences:

- Electronic Properties : The pyrimidine-5-amine group in the target compound provides hydrogen-bonding sites absent in chloro- or methyl-substituted analogues, which may enhance target binding .

Structural Analogues with Imidazole Cores

Key Differences:

- Core Heterocycle : The target compound’s pyrimidine-imidazole hybrid offers dual hydrogen-bonding and π-stacking capabilities, unlike purely imidazole-based analogues .

- Solubility vs. Activity : Phenyl-substituted imidazoles (e.g., 4,5-diphenyl) exhibit poor aqueous solubility, whereas the pyrimidine core in the target compound may improve solubility while retaining activity .

Physicochemical and Pharmacokinetic Comparison

| Parameter | 2-(4,5-Dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine | 4,5-Diphenyl-1H-imidazol-2-amine | N-(2-Chloro-pyrimidin-4-yl)-1H-indazol-5-amine |

|---|---|---|---|

| LogP | ~2.1 (estimated) | ~3.5 | ~1.8 |

| Hydrogen Bond Donors | 2 (NH₂, imidazole NH) | 1 (NH₂) | 2 (NH₂, indazole NH) |

| Aqueous Solubility | Moderate | Low | Moderate |

| Metabolic Stability | High (dimethyl group reduces oxidation) | Low (phenyl groups prone to CYP450) | Moderate (chloro substituent slows metabolism) |

Insights :

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidines

A common approach is the displacement of a halogen (usually chlorine) at the 2-position of a pyrimidine ring by a nucleophilic imidazole derivative. For example, 4,6-dichloropyrimidin-5-amine or related halogenated pyrimidines can be reacted with 4,5-dimethylimidazole under suitable conditions to afford the target compound.

- Reaction conditions: Mild to moderate heating in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Catalysts: Often no catalyst is required; however, bases such as sodium hydride or potassium carbonate may be used to deprotonate the imidazole and enhance nucleophilicity.

- Yields: Moderate to high, depending on the purity of starting materials and reaction time.

This method benefits from the availability of halogenated pyrimidine precursors and relatively straightforward reaction conditions.

Stepwise Synthesis via Pyrimidine Diamine Intermediates

Another approach involves preparing pyrimidine-2,5-diamine derivatives, followed by selective substitution at the 2-position with the imidazolyl moiety.

- For example, 4-(1H-benzo[d]imidazol-1-yl)pyrimidine-2,5-diamines have been synthesized and then derivatized at the 5-amino group to yield related compounds.

- Although the example involves benzimidazole rather than dimethylimidazole, the methodology can be adapted by substituting the imidazole derivative.

This method often requires multi-step synthesis and careful purification but allows for structural modifications at multiple positions.

Comparative Analysis of Preparation Routes

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated pyrimidines + dimethylimidazole | Mild heating, polar aprotic solvents | Simple, direct substitution | Requires halogenated precursors | Moderate to High |

| Stepwise synthesis via diamines | Pyrimidine-2,5-diamines + imidazole derivatives | Multi-step, varied solvents | Allows structural modifications | Multi-step, purification needed | Moderate |

| Reductive substitution (related) | Pyrimidine derivatives + sodium dithionite | Mixed solvents, mild conditions | Mild, scalable, cost-effective | Specific to sulfur-substituted derivatives | High |

Research Findings and Optimization

- Reagent Choice: Using readily available and inexpensive reagents such as sodium dithionite or simple halogenated pyrimidines improves cost-effectiveness.

- Solvent Systems: Mixed solvent systems (water with THF or DMF) enhance solubility and reaction rates, improving yields.

- Reaction Time and Temperature: Mild to moderate heating (e.g., 50–100 °C) and short reaction times minimize side reactions and decomposition.

- Purification: Chromatographic purification is often necessary but can be minimized by optimizing reaction conditions to improve selectivity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | DMF, THF, MeOH, EtOH, water mixtures | Choice affects solubility and reaction rate |

| Temperature | 50–150 °C | Lower temps favor selectivity |

| Reaction time | 1–24 hours | Depends on method and scale |

| Base/Catalyst | K2CO3, NaH, none | Enhances nucleophilicity |

| Yield | 60–90% | Varies with method and purification |

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-5-amine to improve yield and purity? A:

- Key Steps : The synthesis typically involves coupling 4,5-dimethylimidazole with a functionalized pyrimidine precursor. Optimization may include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) under reflux to enhance nucleophilic substitution efficiency .

- Catalysis : Employ Pd-based catalysts for cross-coupling reactions to reduce side products .

- Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization in ethanol improves purity .

- Yield Enhancement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 imidazole-to-pyrimidine) minimizes unreacted starting materials .

Structural Characterization

Q: What advanced techniques are critical for confirming the molecular structure and conformation of this compound? A:

- X-ray Crystallography : Resolves bond angles and dihedral angles between the imidazole and pyrimidine rings (e.g., C–N–C angles ≈ 116–122°) .

- NMR Spectroscopy :

- 1H-NMR : Peaks at δ 2.2–2.5 ppm confirm methyl groups on imidazole; pyrimidine protons appear as doublets near δ 8.0–8.5 ppm .

- 13C-NMR : Signals at δ 150–160 ppm indicate sp² carbons in the pyrimidine ring .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+) with <2 ppm error to validate the empirical formula .

Computational Modeling

Q: How can density functional theory (DFT) studies predict electronic properties and reaction mechanisms for this compound? A:

- Electronic Properties :

- Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox activity and charge transfer potential .

- Mulliken charges identify nucleophilic sites (e.g., pyrimidine N-atoms with −0.3 e charge) .

- Mechanistic Insights :

- Simulate reaction pathways (e.g., imidazole-pyrimidine coupling) using transition-state models to identify rate-limiting steps .

- Compare computed IR spectra with experimental data to validate intermediates .

Biological Activity Profiling

Q: What methodologies are used to evaluate the biological activity of this compound, particularly its enzyme inhibition potential? A:

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC50 values against target kinases (e.g., EGFR or JAK2) .

- Cellular Uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) after 24-hour exposure .

- Binding Studies :

- Surface plasmon resonance (SPR) measures dissociation constants (KD) for receptor-ligand interactions .

- Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies between spectroscopic data and computational predictions? A:

- Multi-Technique Validation :

- Cross-check NMR chemical shifts with DFT-calculated values (e.g., Δδ >0.5 ppm may indicate solvent effects or tautomerism) .

- Reconcile X-ray bond lengths (e.g., C–N ≈1.34 Å) with DFT-optimized geometries .

- Experimental Replication :

- Repeat synthesis under inert conditions to rule out oxidation artifacts .

- Use deuterated solvents in NMR to eliminate exchange broadening .

Degradation Pathway Elucidation

Q: What strategies identify degradation products and pathways under physiological conditions? A:

- Forced Degradation Studies :

- Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then analyze via HPLC-MS to detect hydrolyzed or oxidized products .

- Metabolite Profiling :

- Incubate with liver microsomes and use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Kinetic Modeling :

- Apply first-order decay models to half-life data from stability studies (e.g., t1/2 ~12 hours at pH 7.4) .

Regioselectivity in Functionalization

Q: How can regioselective modifications be achieved on the imidazole and pyrimidine rings? A:

- Directed Metalation :

- Use LDA (lithium diisopropylamide) at −78°C to deprotonate the imidazole C2-H, enabling electrophilic substitution at this position .

- Protecting Groups :

- Temporarily protect the pyrimidine amine with Boc (tert-butoxycarbonyl) to direct reactions to the imidazole ring .

- Cross-Coupling :

- Suzuki-Miyaura reactions with aryl boronic acids selectively functionalize the pyrimidine ring’s C5 position in the presence of Pd(PPh3)4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.